molecular formula C11H11NO4 B14882118 (R)-4-((Benzyloxy)methyl)oxazolidine-2,5-dione

(R)-4-((Benzyloxy)methyl)oxazolidine-2,5-dione

Cat. No.: B14882118
M. Wt: 221.21 g/mol
InChI Key: QZLBNGOHDLVJAW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione is a chiral oxazolidine derivative. Compounds of this class are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in the production of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione typically involves the reaction of an appropriate oxazolidine precursor with benzyl alcohol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxazolidinones or other oxidized products.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions where the benzyloxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines.

Scientific Research Applications

®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-((Benzyloxy)methyl)oxazolidine-2,5-dione
  • 4-((Benzyloxy)methyl)oxazolidine-2,5-dione (racemic mixture)
  • Other oxazolidine derivatives with different substituents

Uniqueness

®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(4R)-4-(phenylmethoxymethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO4/c13-10-9(12-11(14)16-10)7-15-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1

InChI Key

QZLBNGOHDLVJAW-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)COCC2C(=O)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.